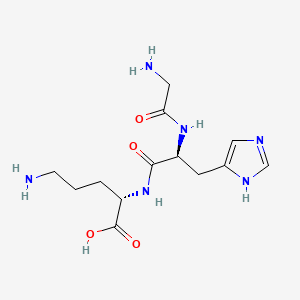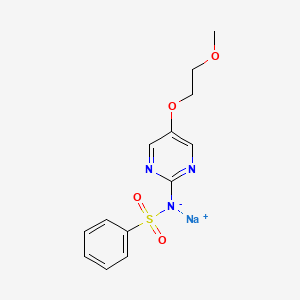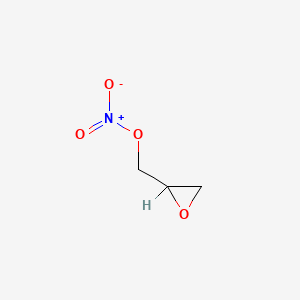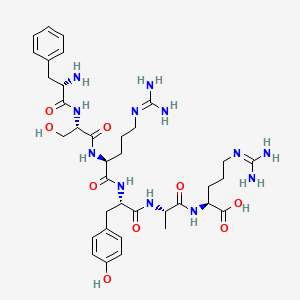
F-amidine
描述
F-amidine is an inhibitor of protein arginine deiminases (PADs) that is selective for PAD1 and PAD4 . It irreversibly inactivates all four PAD subtypes by covalently modifying an active site cysteine that is important for its catalytic activity . Amidines are organic compounds with the functional group RC(NR)NR2, where the R groups can be the same or different .
Synthesis Analysis
Novel series of amidines were synthesized via the interaction between alicyclic amines, cyclic ketones, and a highly electrophilic 4-azidoquinolin-2(1H)-ones without any catalyst or additive . All the obtained products were elucidated based on NMR spectroscopy, mass spectrometry, and elemental analysis .
Molecular Structure Analysis
Amidines can be considered as derivatives of carboxamides, wherein the oxygen atom is replaced by an imino group . The resulting compounds have the general structure . They combine the properties of an amide and of an azomethine double bond .
Chemical Reactions Analysis
Amidines were synthesized via one-pot three component reactions . The photophysical properties of cyclic amidine fluorophores have been studied in detail and have shown good properties of a large Stokes shift, pH insensitivity, low cytotoxicity and higher photostability .
作用机制
Target of Action
F-amidine is a selective inhibitor of protein arginine deiminases (PADs), specifically targeting PAD1 and PAD4 . PADs are enzymes that convert arginine residues in proteins into citrulline, a process known as citrullination . This post-translational modification plays a crucial role in various biological processes, including cell differentiation, apoptosis, and gene regulation .
Mode of Action
F-amidine interacts with its targets, PAD1 and PAD4, by inhibiting their enzymatic activity . This inhibition is achieved through the formation of a covalent bond with an active site cysteine crucial for enzymatic activity . By inhibiting PADs, F-amidine prevents the conversion of arginine residues into citrulline, thereby affecting the processes regulated by citrullination .
Biochemical Pathways
The primary biochemical pathway affected by F-amidine is the citrullination process. By inhibiting PADs, F-amidine disrupts the normal function of this pathway, which can have downstream effects on various biological processes. For instance, citrullination is involved in the regulation of gene expression. When histones (proteins that package DNA) are citrullinated, they change the structure of the DNA they are associated with, which can affect how genes are expressed .
Result of Action
The inhibition of PADs by F-amidine can have several molecular and cellular effects. For example, it can alter gene expression patterns by preventing histone citrullination, potentially affecting cell differentiation and function . Additionally, since citrullination is involved in apoptosis (programmed cell death), F-amidine could potentially influence cell survival .
Action Environment
The action of F-amidine, like any other drug, can be influenced by various environmental factors. These can include the presence of other drugs (which may interact with F-amidine), the pH of the environment (which can affect the drug’s stability and absorption), and the presence of certain biomolecules (which can affect the drug’s distribution and metabolism). Understanding these factors is crucial for optimizing the drug’s efficacy and minimizing potential side effects .
未来方向
属性
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFDULIIJWCYCK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
F-amidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)


![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671979.png)
![N-(6-Methoxy-2-benzothiazolyl)-2-[[4-(2-propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide](/img/structure/B1671980.png)
![Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-](/img/structure/B1671981.png)